![molecular formula C10H6ClF2NO B1419834 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1158127-34-4](/img/structure/B1419834.png)
3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
Overview
Description
“3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile” is a chemical compound with the CAS Number: 1158127-34-4 . It has a molecular weight of 229.61 .
Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is (2Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]-2-propenenitrile . The InChI code for this compound is 1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4- .
Scientific Research Applications
Organic Synthesis Methodologies
Research has shown that derivatives of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile can be utilized in the synthesis of complex organic structures. For instance, trimethylenemethane dianion synthons have been applied in the preparation of substituted perhydrofuro[2,3-b]furans, showcasing the molecule's versatility in organic synthesis (Lorenzo, Alonso, & Yus, 2000). Additionally, the E/Z photoisomerization of similar nitrile derivatives has been studied, providing insights into reaction mechanisms via spectroscopy (Chiacchio, Musumarra, & Purrello, 1988).
Charge-Transport and Optical Properties
A comparative study of a novel chalcone derivative, closely related to the chemical structure , has shed light on its electro-optical and charge-transport properties. This research, involving both experimental and theoretical approaches, demonstrates the compound's potential in materials science, particularly in the development of organic electronic devices (Patel, Gandhi, Barot, & Patel, 2016).
Biocatalytic Applications
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase highlights a biocatalytic application, showcasing the enzyme's high enantioselectivity in producing a chiral intermediate crucial for antidepressant drugs (Choi, Choi, Kim, Uhm, & Kim, 2010).
Materials Science and Photophysics
Investigations into the structural, electro-optical, and charge-transport properties of derivatives have underscored their potential as materials for nonlinear optical applications. Such studies leverage quantum chemical methods to elucidate the mechanisms underlying these properties (Irfan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDROZQKDACOBB-WTKPLQERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)/C(=C/C#N)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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